N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15672139
InChI: InChI=1S/C24H21N5O3S/c1-16-7-10-19(11-8-16)29-23(17-5-3-2-4-6-17)27-28-24(29)33-15-22(32)26-25-14-18-9-12-20(30)13-21(18)31/h2-14,30-31H,15H2,1H3,(H,26,32)/b25-14+
SMILES:
Molecular Formula: C24H21N5O3S
Molecular Weight: 459.5 g/mol

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15672139

Molecular Formula: C24H21N5O3S

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C24H21N5O3S
Molecular Weight 459.5 g/mol
IUPAC Name N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H21N5O3S/c1-16-7-10-19(11-8-16)29-23(17-5-3-2-4-6-17)27-28-24(29)33-15-22(32)26-25-14-18-9-12-20(30)13-21(18)31/h2-14,30-31H,15H2,1H3,(H,26,32)/b25-14+
Standard InChI Key MZAVKLMMOGJHJY-AFUMVMLFSA-N
Isomeric SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)O)O)C4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)O)O)C4=CC=CC=C4

Introduction

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound featuring a unique chemical structure that includes a dihydroxyphenyl moiety, a triazole ring, and an acetohydrazide functional group. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis

The synthesis of N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. Advanced techniques such as continuous flow reactors may be utilized to enhance yield and purity. The use of catalytic amounts of acids facilitates the condensation process effectively.

Synthesis Steps

  • Preparation of Starting Materials: Involves the synthesis or procurement of the necessary precursors, including the dihydroxyphenyl and triazole components.

  • Condensation Reaction: The key step where the dihydroxyphenyl and triazole components are combined under controlled conditions.

  • Purification: Techniques such as recrystallization or chromatography are used to achieve high purity.

Biological Activities and Applications

Research indicates that N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits significant biological activities, including potential anti-inflammatory and anticancer properties. These effects are believed to result from interactions with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Biological Activities Table

ActivityMechanism
Anti-inflammatoryInteraction with inflammatory pathways, potentially inhibiting key enzymes.
AnticancerBinding to specific receptors or enzymes involved in cancer cell proliferation.
Other Potential ActivitiesFurther research is needed to elucidate additional biological effects.

Comparison with Similar Compounds

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other structurally similar compounds, such as those featuring different substitutions on the triazole ring or variations in the phenyl moiety. These comparisons help in understanding the structure-activity relationship and optimizing the compound for specific applications.

Comparison Table

CompoundStructural FeaturesUnique Properties
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide4-methylphenyl substitutionEnhanced stability and solubility.
N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-methylthio-(5-(methyl)phenyl)-1,2,4-triazol)]sulfanyl}acetohydrazideMethylthio groupPotentially enhanced solubility.
N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-{[4-(methyl)phenyl)-1,2,4-triazol]}acetohydrazideBromine substitutionAltered reactivity profile.

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